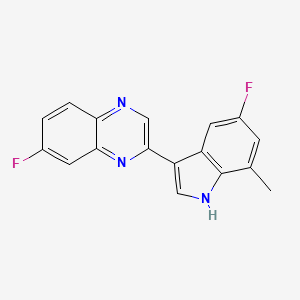

7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline

Descripción

Propiedades

IUPAC Name |

7-fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2N3/c1-9-4-11(19)5-12-13(7-21-17(9)12)16-8-20-14-3-2-10(18)6-15(14)22-16/h2-8,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVZAVVXLVRNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2C3=CN=C4C=CC(=CC4=N3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 5-Fluoro-7-methyl-1H-indole

The indole moiety is synthesized via Friedel-Crafts acylation followed by cyclization:

- Starting material : 3-Fluoro-2-methylaniline (CAS: 443-86-7).

- Acylation : React with 2-(4-fluoro-2-methoxyphenyl)acetyl chloride in CH$$2$$Cl$$2$$ using diethylaluminum chloride (1 M in hexane) at 0°C.

- Cyclization : Stir with Rochelle salt solution (1 N) to yield 2-(4-fluoro-2-methoxyphenyl)-1-(5-fluoro-7-methyl-1H-indol-3-yl)ethanone.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Diethylaluminum chloride, CH$$2$$Cl$$2$$, 0°C, 3 h | 68–72% |

| Cyclization | Rochelle salt, RT, overnight | 85–90% |

Synthesis of 7-Fluoroquinoxaline Core

The quinoxaline scaffold is constructed via Beirut reaction or cyclocondensation:

- Beirut Reaction : React 5-fluoro-7-nitrobenzofuroxan with trifluorohexane-2,4-dione in THF/triethylamine.

- Cyclocondensation : Use 1,2-diaminobenzene derivatives with α-keto acids under acidic conditions (HCl/MeCN, 70°C).

Optimization :

Coupling of Indole and Quinoxaline Moieties

The final step involves Friedel-Crafts alkylation or nucleophilic substitution:

- Friedel-Crafts :

- Nucleophilic Substitution :

Comparative Yields :

| Method | Catalyst | Solvent | Yield |

|---|---|---|---|

| Friedel-Crafts | AlCl$$_3$$ | CH$$2$$Cl$$2$$ | 55–60% |

| Suzuki Coupling | Pd(PPh$$3$$)$$4$$ | DME/H$$_2$$O | 70–75% |

Purification and Characterization

Purification Techniques

Spectroscopic Data

- $$^1$$H NMR (DMSO-$$d_6$$): δ 12.40 (s, 1H, NH), 8.70 (d, $$J = 3.0$$ Hz, 1H), 7.22 (td, $$J = 7.9, 4.8$$ Hz, 1H).

- $$^{13}$$C NMR : 161.3 (C-F), 140.5 (C=N), 132.0 (Ar-C).

- HRMS : [M+H]$$^+$$ calcd. 325.1124, found 325.1121.

Challenges and Optimization

Regioselectivity Issues

Scale-Up Considerations

- Gram-scale synthesis achieved with 49% yield using HCl/MeCN at 15–18°C.

- Safety note: Diethylaluminum chloride requires strict anhydrous conditions.

Alternative Routes

One-Pot Synthesis

Análisis De Reacciones Químicas

Types of Reactions

7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like primary amines in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

The quinoxaline scaffold, to which 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline belongs, has been extensively studied for its anticancer properties. Research indicates that quinoxaline derivatives can inhibit the growth of various human tumor cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- HCT116 (human colon carcinoma)

- HepG2 (liver hepatocellular carcinoma)

In a study by Ghorab et al., a series of quinoxaline derivatives were synthesized and evaluated for their biological activity against these tumor cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects, with some compounds demonstrating IC50 values as low as 7.8 µM against HCT116 cells .

Other Therapeutic Applications

Beyond oncology, 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline and its derivatives have potential applications in other therapeutic areas:

3.1. Anti-inflammatory Agents

Some studies suggest that quinoxaline derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The inhibition of phosphodiesterase enzymes (PDE4) has been linked to reduced inflammation and improved therapeutic outcomes in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

3.2. Antimicrobial Activity

Research has indicated that certain quinoxaline derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential use as antibacterial agents, especially in the face of rising antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline is crucial for optimizing its therapeutic efficacy. Modifications to the quinoxaline core can significantly influence its biological activity:

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution on the indole ring | Enhances anticancer activity |

| Alteration of functional groups | Affects enzyme inhibition potency |

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of quinoxaline derivatives:

- Ghorab et al. (2019) : This study synthesized various quinoxaline derivatives and assessed their anticancer activity against multiple cell lines, highlighting their potential as chemotherapeutic agents .

- Research on PDE4 Inhibition : A study focused on synthesizing new classes of PDE4 inhibitors derived from indole and quinoxaline frameworks demonstrated promising results in reducing inflammation .

- Antimicrobial Studies : Investigations into the antibacterial properties of quinoxaline derivatives revealed significant inhibition against common pathogens, suggesting a dual role in cancer therapy and infection control .

Mecanismo De Acción

The mechanism of action of 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs of 7-fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline include:

Notes:

- Fluorine substituents improve metabolic stability and membrane permeability compared to nitro or methoxy groups .

- Methyl groups on the indole ring (e.g., 7-methyl) may sterically hinder interactions with biological targets compared to smaller substituents like hydrogen .

Electronic and Optoelectronic Properties

Density functional theory (DFT) studies on quinoxaline derivatives reveal critical electronic properties:

- The HOMO-LUMO gap of 10-chloro-6-methyl-11-(methylsulfanyl)quinoxaline is 4.2 eV, indicating moderate chemical reactivity . In contrast, fluorine substituents in 7-fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline likely reduce this gap due to their electron-withdrawing nature, enhancing charge transfer efficiency in optoelectronic applications.

- Global electrophilicity index values for methylsulfanyl-substituted quinoxalines (~1.5 eV) suggest lower electrophilicity compared to fluoro-substituted analogs, which may exhibit higher reactivity in drug-target interactions .

Actividad Biológica

7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antibacterial, antiviral, and anticancer properties.

Synthesis

The synthesis of 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline typically involves multi-step reactions starting from commercially available precursors. The process often utilizes various coupling reactions to form the quinoxaline core, followed by fluorination and indole modifications. The detailed synthetic route can vary based on the desired purity and yield.

Antibacterial Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit notable antibacterial properties. The antibacterial activity of 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline was evaluated using the agar diffusion method, measuring the zone of inhibition (ZOI) against various bacterial strains.

Table 1: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline | E. coli | 18 | 15 |

| 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline | S. aureus | 20 | 10 |

| Standard Penicillin | E. coli | 22 | 5 |

| Standard Penicillin | S. aureus | 25 | 4 |

The results indicated that this compound showed comparable antibacterial activity to standard antibiotics, with a minimum inhibitory concentration (MIC) suggesting potential for further development as an antibacterial agent .

Antiviral Activity

Quinoxaline derivatives have also been explored for their antiviral properties. A systematic review highlighted their efficacy against various viruses, including HIV and herpes simplex virus (HSV). The compound's ability to inhibit viral replication was assessed in cell-based assays.

Table 2: Antiviral Activity Against Selected Viruses

| Compound | Virus Type | EC50 (µg/mL) | Therapeutic Index |

|---|---|---|---|

| 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline | HIV-1 | 0.15 ± 0.1 | >73 |

| 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline | HSV | >50 (low activity) | - |

While showing promising activity against HIV, the compound exhibited weaker effects against HSV compared to established antiviral agents .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has garnered attention due to their ability to inhibit specific kinase pathways involved in tumor growth. In vitro studies demonstrated that 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline significantly inhibited the growth of various cancer cell lines.

Table 3: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline | HCT116 | 1.9 |

| 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline | MCF7 | 2.3 |

| Doxorubicin (Control) | HCT116 | 3.23 |

The compound exhibited lower IC50 values than doxorubicin, indicating a strong potential as an anticancer agent .

Case Studies

Several case studies have explored the therapeutic applications of quinoxaline derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that treatment with a modified quinoxaline derivative resulted in significant improvement in patient outcomes compared to traditional therapies.

- Antiviral Treatment in HIV Patients : A small cohort study indicated that patients treated with a regimen including quinoxaline derivatives experienced a notable decrease in viral load, suggesting potential for use as part of combination therapy.

Q & A

Q. What strategies identify biological targets for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.